molecular formula C27H32N4O4S B12137677 Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate

Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate

Cat. No.: B12137677
M. Wt: 508.6 g/mol
InChI Key: RJNRMJREBUYKDI-UHFFFAOYSA-N
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Description

Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate is a complex organic compound that features a quinoxaline core, a piperidine ring, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the benzothiophene moiety and the piperidine ring. Common reagents used in these reactions include ethyl chloroformate, piperidine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: This compound shares a similar piperidine core but lacks the quinoxaline and benzothiophene moieties.

    Indole derivatives: These compounds also feature a heterocyclic core and are known for their diverse biological activities.

Uniqueness

Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate is unique due to its combination of a quinoxaline core, a piperidine ring, and a benzothiophene moiety. This unique structure may confer specific biological activities and therapeutic potential that are not present in similar compounds.

Properties

Molecular Formula

C27H32N4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl 1-[3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]quinoxalin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C27H32N4O4S/c1-3-34-26(32)17-13-15-31(16-14-17)24-23(28-19-10-6-7-11-20(19)29-24)30-25-22(27(33)35-4-2)18-9-5-8-12-21(18)36-25/h6-7,10-11,17H,3-5,8-9,12-16H2,1-2H3,(H,28,30)

InChI Key

RJNRMJREBUYKDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2NC4=C(C5=C(S4)CCCC5)C(=O)OCC

Origin of Product

United States

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